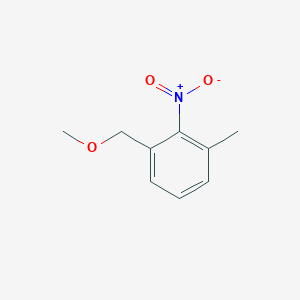

1-(Methoxymethyl)-3-methyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-3-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7-4-3-5-8(6-13-2)9(7)10(11)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIMPVXDQJPIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)COC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257751 | |

| Record name | Benzene, 1-(methoxymethyl)-3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507455-94-9 | |

| Record name | Benzene, 1-(methoxymethyl)-3-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507455-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(methoxymethyl)-3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxymethyl 3 Methyl 2 Nitrobenzene and Analogues

Direct Synthesis Approaches

Direct synthesis strategies focus on the sequential introduction of functional groups onto a benzene (B151609) core to construct the target molecule, 1-(methoxymethyl)-3-methyl-2-nitrobenzene. This typically involves a carefully planned order of reactions to ensure correct regiochemistry.

Introduction of the Methoxymethyl Moiety via Etherification

A primary method for introducing the methoxymethyl group is through the etherification of a corresponding benzyl (B1604629) alcohol. In the context of synthesizing this compound, the immediate precursor would be (3-methyl-2-nitrophenyl)methanol. nih.govchemsrc.com This alcohol can be converted to the desired methoxymethyl ether under basic conditions using a methylating agent.

A general and effective method for this transformation is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking a methyl halide (e.g., methyl iodide or methyl bromide) to form the ether.

Alternatively, a procedure analogous to the synthesis of 1-(methoxymethyl)-3-nitrobenzene (B180814) can be employed. prepchem.com In this approach, the corresponding benzyl halide, in this case, 1-(chloromethyl)-3-methyl-2-nitrobenzene, is reacted with a methoxide (B1231860) source like sodium methoxide in methanol. prepchem.com This reaction proceeds via a nucleophilic substitution mechanism where the methoxide ion displaces the chloride.

| Precursor | Reagents | Product | Reaction Type |

| (3-Methyl-2-nitrophenyl)methanol | 1. Sodium Hydride 2. Methyl Iodide | This compound | Williamson Ether Synthesis |

| 1-(Chloromethyl)-3-methyl-2-nitrobenzene | Sodium Methoxide, Methanol | This compound | Nucleophilic Substitution |

Regioselective Nitration of Substituted Benzene Systems

The regioselectivity of the nitration step is crucial in determining the final arrangement of substituents on the benzene ring. To synthesize this compound, one potential route involves the nitration of 1-(methoxymethyl)-3-methylbenzene (B6596618). nih.gov The directing effects of the existing substituents, the methyl and methoxymethyl groups, will govern the position of the incoming nitro group.

Both the methyl and methoxymethyl groups are ortho-, para-directing activators. However, the methoxymethyl group is generally a stronger activating group than the methyl group. The steric hindrance from the methoxymethyl group might influence the final position of the nitro group. The nitration would likely yield a mixture of isomers, with the desired 2-nitro product being one of them.

Recent advancements in nitration methodologies focus on improving regioselectivity and employing milder, more environmentally benign conditions. nih.govresearchgate.net For instance, the use of dilute aqueous nitric acid, sometimes in conjunction with non-traditional activation methods like ultrasound or microwave irradiation, has been explored to achieve chemo- and regioselective nitration of various aromatic compounds. frontiersin.org Zeolites have also been shown to enhance regioselectivity in the nitration of moderately deactivated arenes, which could be applicable to more complex substituted benzenes. rsc.org

| Substrate | Nitrating Agent | Potential Products | Key Challenge |

| 1-(Methoxymethyl)-3-methylbenzene | Nitric Acid/Sulfuric Acid | Mixture of nitro-isomers | Achieving high regioselectivity for the 2-position |

| Substituted Benzenes | Dilute Aqueous Nitric Acid | Mono-nitrated products | Optimizing conditions for specific substrate |

Strategies for Sequential Functionalization of the Benzene Ring

A logical sequential functionalization strategy to arrive at this compound would involve a series of steps starting from a simpler, commercially available benzene derivative. One plausible route is:

Friedel-Crafts Alkylation: Starting with toluene (B28343), a methoxymethyl group could be introduced via a Friedel-Crafts reaction, although this can be prone to side reactions. A more controlled approach would be the chloromethylation of toluene followed by reaction with sodium methoxide.

Nitration: The resulting 1-(methoxymethyl)-3-methylbenzene would then be nitrated. As mentioned, controlling the regioselectivity of this step is a significant challenge.

Isomer Separation: The final step would involve the separation of the desired 2-nitro isomer from other isomers formed during the nitration process.

An alternative sequence could start with a nitrated toluene derivative, such as 3-nitrotoluene (B166867). Subsequent functionalization at the benzylic position of the methyl group would be required, which can be achieved through radical halogenation followed by nucleophilic substitution with methoxide.

Convergent and Divergent Synthetic Pathways from Precursors

Convergent and divergent synthetic strategies offer alternative and often more efficient routes to complex molecules by building upon pre-functionalized aromatic cores.

Utilization of Halogenated Nitrobenzene (B124822) Intermediates

Halogenated nitrobenzenes are versatile intermediates in organic synthesis. For the synthesis of this compound, a key precursor could be a halogenated derivative such as 2-(bromomethyl)-3-methyl nitrobenzene. google.com This intermediate can be synthesized from 2,3-dimethylnitrobenzene through radical bromination. google.com

Once the 2-(bromomethyl)-3-methyl nitrobenzene is obtained, the methoxymethyl group can be readily introduced via a nucleophilic substitution reaction with sodium methoxide in methanol, similar to the etherification method described earlier. This pathway offers good control over the placement of the methoxymethyl group relative to the methyl and nitro substituents.

A patent describes the synthesis of 2-(halogenated methyl)-1-methyl-3-nitrobenzene, which are isomers of the desired precursor but highlight the feasibility of such intermediates. google.com

| Halogenated Intermediate | Reagent | Product |

| 2-(Bromomethyl)-3-methyl-nitrobenzene | Sodium Methoxide | This compound |

| 1-Chloro-2-methyl-4-nitrobenzene | - | An example of a related halogenated nitroaromatic building block. mdpi.com |

Transformations of Other Aromatic Functional Groups to Construct the Target Core

The target molecule can also be assembled through the transformation of other functional groups on the benzene ring. For instance, a synthetic route could begin with an aniline (B41778) derivative, which is then converted to the corresponding nitrobenzene.

An example of a related transformation is the synthesis of 1-chloro-3-methoxy-2-nitrobenzene (B183051) from 3-methoxy-2-nitro-phenylamine. chemicalbook.com This demonstrates the utility of a Sandmeyer-type reaction to introduce a halogen, which could then potentially be further elaborated.

In the context of this compound, one could envision a pathway starting from 3-methyl-2-nitroaniline. The amino group could be diazotized and subsequently converted to a hydroxymethyl group via various methods. The resulting (3-methyl-2-nitrophenyl)methanol would then be etherified as previously described.

| Starting Material | Key Transformations | Intermediate |

| 3-Methyl-2-nitroaniline | 1. Diazotization 2. Conversion to hydroxymethyl | (3-Methyl-2-nitrophenyl)methanol |

| 2,3-Dimethylaniline | 1. Protection of amine 2. Nitration 3. Side-chain functionalization 4. Deprotection | Functionalized nitroaniline derivative |

These diverse synthetic strategies, encompassing both direct and convergent approaches, provide a robust toolbox for the preparation of this compound and its analogues, allowing for flexibility in the choice of starting materials and reaction conditions.

Catalytic Methodologies in Synthesis (e.g., Electrocatalytic, Metal-Catalyzed)

The synthesis of this compound and its analogues can be approached through various catalytic methodologies, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to conventional stoichiometric methods. These catalytic approaches primarily involve electrocatalytic and metal-catalyzed transformations, particularly focusing on the reduction of nitroaromatic compounds or the formation of the substituted benzene ring.

Electrocatalytic Methods

Electrocatalysis represents a powerful and green alternative for the synthesis and transformation of nitroaromatic compounds. acs.org By employing an electric current, these methods can drive redox reactions with high control over the reaction potential, often leading to selective product formation. acs.org The electrocatalytic reduction of nitroarenes can yield a variety of products, including anilines, hydroxylamines, and nitroso compounds, depending on the reaction conditions and the electrode material used. acs.org

For instance, the synthesis of aniline derivatives from nitroarenes has been achieved through a six-electron cathodic reduction. acs.org While a direct electrocatalytic synthesis for this compound is not prominently documented, the principles of electrocatalytic reduction of substituted nitrobenzenes are well-established. A hypothetical electrocatalytic route could involve the controlled reduction of a suitable precursor.

Key features of electrocatalytic synthesis for nitroaromatic compounds include:

Selective Reduction: By carefully controlling the electrode potential, it is possible to selectively reduce the nitro group to a hydroxylamine (B1172632) or an amine. acs.org

Use of Specific Electrodes: Materials such as boron-doped diamond (BDD) and glassy carbon have been utilized as cathodes in the electrosynthesis of various nitrogen-containing compounds from nitroarenes. acs.org

Mediators: In some cases, mediators like samarium chloride (SmCl₃) can be used to facilitate the electron transfer process, enhancing the efficiency of the reduction. acs.org

A recent review highlights the extensive research into the reduction of nitroaromatic compounds, which typically proceeds through a nitroso intermediate to a hydroxylamine and finally to an aniline. acs.org The selective synthesis of the intermediate nitroso compounds can be challenging due to their lower reduction potential compared to the parent nitro derivative. acs.org

| Product Type | Catalyst/Electrode | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline Derivatives | Samarium (anode), Glassy Carbon (cathode), SmCl₃ (catalyst) | 2.5 mA cm⁻² current density, 9.4 F applied charge | 87% to 99% | acs.org |

| Nitrones | Boron-Doped Diamond (BDD) electrodes | 7 mA cm⁻² current density, NBu₄BF₄ as supporting electrolyte | 30% to 72% | acs.org |

Metal-Catalyzed Methodologies

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient pathways for the formation and functionalization of aromatic compounds. For the synthesis of substituted nitrobenzenes and their subsequent transformations, several metal-based catalytic systems are employed.

Redox Condensation:

Iron and cobalt catalysts have been effectively used in the redox condensation of ortho-substituted nitrobenzenes with various reducing components. acs.org This approach is highly atom-economical as it avoids the need for external reducing or oxidizing agents. acs.org For example, a solvent-free cobalt- or iron-catalyzed redox condensation of 2-nitroanilines and benzylamines has been developed for the synthesis of 2-aryl benzimidazoles. acs.org While this example leads to a heterocyclic system, the underlying principle of metal-catalyzed redox reactions of substituted nitrobenzenes is broadly applicable.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. This reaction is crucial in the synthesis of analogues of this compound. For instance, a patented method describes the synthesis of 2-methoxymethyl-1,4-benzenediamine, where a key step is the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. google.comgoogle.com This reaction is carried out in the presence of a palladium or platinum-based catalyst. google.comgoogle.com The reduction of the nitro group occurs before the cleavage of the benzylamino group. google.comgoogle.com

The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used. mdpi.com The reaction is typically performed under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. google.com

| Reaction Type | Catalyst | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Redox Condensation | Cobalt or Iron salts | o-Nitroaniline and Benzylamine | 2-Aryl Benzimidazoles | acs.org |

| Catalytic Hydrogenation | Palladium or Platinum-based | 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | 2-Methoxymethyl-1,4-benzenediamine | google.comgoogle.com |

Denitrative Coupling:

Transition-metal-catalyzed denitrative coupling reactions have emerged as a valuable tool for the functionalization of nitroarenes. acs.org In these reactions, the nitro group is displaced by another functional group. For example, rhodium catalysts have been used for the denitrative C-O bond formation between nitroarenes and arylboronic acids to afford diaryl ethers. acs.org This methodology could potentially be adapted for the synthesis of analogues of this compound where the nitro group is replaced by another substituent.

The catalytic reduction of nitroaromatics is a field of ongoing research, with a focus on developing more sustainable and efficient catalysts. rsc.orgnih.gov The mechanism of these reactions often involves the adsorption of both the nitroaromatic compound and the reducing agent onto the catalyst surface, facilitating electron transfer. rsc.org

Chemical Reactivity and Transformations of 1 Methoxymethyl 3 Methyl 2 Nitrobenzene

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that strongly influences the reactivity of the aromatic ring and can itself undergo several important transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for dyes, pharmaceuticals, and polymers. Several methods are applicable for the conversion of 1-(methoxymethyl)-3-methyl-2-nitrobenzene to 2-(methoxymethyl)-6-methylaniline.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction due to its clean nature and high yields. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. A relevant example is the reduction of a similar compound, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, which is successfully converted to 2-methoxymethyl-1,4-benzenediamine using palladium on carbon (10% Pd/C) as a catalyst under a hydrogen atmosphere of 2-3 bar pressure at 60-80°C. google.com These conditions are generally applicable to other nitroarenes.

Zinin Reduction: This classic method utilizes sulfides, polysulfides, or hydrosulfides in an aqueous or alcoholic base as the reducing agent. While effective, it can sometimes be less selective than catalytic hydrogenation.

Metal-Acid Reductions: The reduction of aromatic nitro compounds can also be achieved using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). These reactions are robust and widely used, particularly in industrial settings.

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni; Various solvents (Ethanol, Ethyl Acetate); Ambient or elevated temperature and pressure | 2-(Methoxymethyl)-6-methylaniline | Generally high yields and clean reactions. Conditions can be tuned for selectivity. |

| Zinin Reduction | Na₂S, NaHS, or (NH₄)₂S in aqueous or alcoholic solution | 2-(Methoxymethyl)-6-methylaniline | Useful for selective reduction of one nitro group in dinitro compounds. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | 2-(Methoxymethyl)-6-methylaniline | Classic, cost-effective method often used in industrial scale synthesis. |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and related compounds that possess strong electron-withdrawing groups. libretexts.org The nitro group is a powerful activating group for this reaction, particularly when positioned ortho or para to a suitable leaving group (typically a halogen). libretexts.orglibretexts.org It facilitates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.comyoutube.com

While this compound itself does not possess a leaving group for a typical SNAr reaction, a halogenated derivative would be highly susceptible to nucleophilic attack. For instance, the hypothetical 1-chloro-2-(methoxymethyl)-6-methyl-4-nitrobenzene would be strongly activated towards substitution of the chloride by the ortho-nitro group.

A practical example is seen in a patented synthesis where 4-nitro-2-methoxymethyl-chlorobenzene undergoes nucleophilic displacement of the chlorine atom by benzylamine. google.com This reaction proceeds upon heating the substrates to approximately 125°C, demonstrating the activating power of the nitro group in facilitating the formation of a C-N bond. google.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion, which then expels the leaving group to restore aromaticity. libretexts.orgnih.gov

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. growingscience.com In the context of nitro compounds, these reactions typically involve nitroalkenes acting as the dipolarophile. growingscience.comrsc.orgresearchgate.net The electron-withdrawing nature of the nitro group activates the C=C double bond towards reaction with 1,3-dipoles such as nitrones or nitrile N-oxides. rsc.orgmdpi.com

However, this type of reactivity is not characteristic of nitroarenes like this compound. The aromatic ring is exceptionally stable due to delocalization of its π-electrons. A cycloaddition reaction would require the disruption of this aromatic system, which represents a significant energetic barrier. Consequently, the nitro-substituted benzene (B151609) ring of the title compound does not readily participate in cycloaddition reactions under typical conditions. Such transformations are the domain of unsaturated, non-aromatic nitro compounds.

Reactivity of the Methoxymethyl Side Chain

The methoxymethyl group (CH₂OCH₃) attached to the benzene ring has its own distinct reactivity, centered on the ether linkage and the benzylic methylene (B1212753) position.

The methoxymethyl (MOM) group is frequently used as a protecting group for alcohols and phenols in multi-step synthesis because of its stability under basic and weakly acidic conditions. adichemistry.comnih.gov Its removal, or deprotection, is a common and necessary step. Since the MOM group is an acetal (B89532), its cleavage is most often accomplished under acidic conditions. adichemistry.com A variety of methods have been developed to effect this transformation, with varying degrees of mildness and selectivity. wikipedia.orgthieme-connect.deresearchgate.net

| Method | Reagents & Conditions | Notes | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl or H₂SO₄ in MeOH or H₂O, often with heating | Classic, robust method. May not be suitable for acid-sensitive substrates. | adichemistry.com |

| Lewis Acids | ZnBr₂, MgBr₂, TiCl₄ | Can offer milder conditions and improved selectivity. | researchgate.net |

| Thiol/Lewis Acid Synergy | ZnBr₂ and n-PrSH in CH₂Cl₂ | Allows for very rapid (<10 min) and high-yielding deprotection. | researchgate.net |

| Silyl (B83357) Reagents | TMSOTf and 2,2'-bipyridyl in CH₃CN, followed by H₂O | A mild, non-acidic method that proceeds via a silyl ether intermediate. | nih.gov |

| Specialized Boron Reagents | Bromodi(isopropylthio)borane [(iPrS)₂B-Br] | Useful for complex molecules where other acidic methods might fail or cause side reactions. | thieme-connect.de |

The cleavage of the ether linkage in this compound would yield 2-methyl-6-nitrobenzyl alcohol, a valuable intermediate for further functionalization.

The methylene (-CH₂-) group is in a benzylic position, meaning it is directly attached to the aromatic ring. The C-H bonds at this position are weaker than typical alkane C-H bonds and are thus more susceptible to a variety of chemical reactions, including oxidation, radical substitution, and modern C-H activation protocols.

Oxidation: The benzylic methylene can be oxidized to a carbonyl group (aldehyde or carboxylic acid) using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The resulting 2-methyl-6-nitrobenzaldehyde (B11629) would be a key synthetic building block.

Radical Halogenation: Reagents such as N-bromosuccinimide (NBS), typically with a radical initiator like AIBN or light, can selectively halogenate the benzylic position to yield 1-(bromomethyl)-3-methyl-2-nitrobenzene. This benzylic halide is a highly reactive intermediate, prone to nucleophilic substitution reactions.

Catalytic C-H Functionalization: Advanced synthetic methods enable the direct, catalyst-controlled functionalization of benzylic C-H bonds. nih.govnih.gov These reactions often employ transition metal catalysts, such as rhodium or palladium, to insert carbenes or other fragments directly into the C-H bond. nih.gov For example, rhodium-catalyzed reactions can achieve enantioselective intermolecular functionalization of benzylic C-H bonds, offering a pathway to chiral molecules. nih.govnih.gov Applying such methods to this compound could provide direct access to more complex structures without the need for pre-functionalization.

Transformations at the Methyl Group

The methyl group at the 3-position of the benzene ring is a potential site for a variety of chemical modifications, including oxidation and side-chain functionalization. These reactions allow for the introduction of new functional groups and the elaboration of the molecule's structure.

Selective Oxidation Reactions

While specific studies on the selective oxidation of the methyl group in this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related nitrotoluene derivatives. The oxidation of a methyl group on a nitro-substituted aromatic ring can yield a variety of products, including aldehydes, carboxylic acids, or their derivatives, depending on the oxidizing agent and reaction conditions.

For instance, the oxidation of the methyl substituent in 4-nitrotoluene (B166481) has been shown to produce 4-nitrobenzaldehyde (B150856) diacetate, 4-nitrobenzoic acid, and 4,4'-dinitrobibenzyl under different conditions. In a study on the oxidation of 3-nitro-o-xylene with chromyl acetate, it was observed that the methyl group more distant from the nitro group was preferentially oxidized, yielding 2-methyl-3-nitrobenzylidene diacetate. rsc.org This suggests that in this compound, the methyl group at the 3-position could potentially be selectively oxidized to the corresponding aldehyde or carboxylic acid.

Common oxidizing agents for such transformations include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and catalytic systems. The choice of reagent is crucial for achieving selectivity and avoiding over-oxidation or degradation of the starting material. The presence of the deactivating nitro group can make the oxidation of the adjacent methyl group more challenging compared to a simple toluene (B28343) derivative.

| Oxidizing Agent | Potential Product from this compound |

|---|---|

| Potassium Permanganate (KMnO₄) | 2-(Methoxymethyl)-6-nitrobenzoic acid |

| Chromic Acid (H₂CrO₄) | 2-(Methoxymethyl)-6-nitrobenzaldehyde |

| Chromyl Acetate | 2-(Methoxymethyl)-6-nitrobenzylidene diacetate |

Side-Chain Elaboration and Derivatization

The methyl group can also serve as a handle for side-chain elaboration through reactions such as halogenation, followed by nucleophilic substitution. Free-radical bromination of the methyl group is a common strategy to introduce a reactive site. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or under photochemical conditions.

In the case of this compound, the benzylic protons of the methyl group are susceptible to radical abstraction, which would lead to the formation of a benzylic bromide. This intermediate can then be subjected to reactions with various nucleophiles to introduce a wide range of functional groups.

For example, treatment of 4-nitrotoluene with bromine can result in the formation of 4-nitrobenzyl bromide. libretexts.org Similarly, the side-chain bromination of o-nitrotoluene to o-nitrobenzyl bromide has been reported using bromine in carbon tetrachloride with light or a dibenzoyl peroxide catalyst. These examples suggest that the methyl group of this compound could be converted to a bromomethyl group, which is a versatile synthetic intermediate.

| Reagent | Intermediate Product | Potential Final Product (with subsequent nucleophilic substitution) |

|---|---|---|

| N-Bromosuccinimide (NBS), Initiator | 1-(Bromomethyl)-3-(methoxymethyl)-2-nitrobenzene | 2-(Methoxymethyl)-6-nitrobenzyl alcohol (with H₂O), 2-(Methoxymethyl)-6-nitrobenzonitrile (with NaCN) |

| Bromine (Br₂), Light/Heat | 1-(Bromomethyl)-3-(methoxymethyl)-2-nitrobenzene | Various ethers, esters, amines, etc. |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The regioselectivity of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents. masterorganicchemistry.com In this compound, the directing effects of the methoxymethyl, methyl, and nitro groups must be considered collectively.

Methoxymethyl Group (-CH₂OCH₃): This group is considered an activating group and an ortho, para-director. The oxygen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (sigma complex) formed during electrophilic attack at the ortho and para positions. pressbooks.pubresearchgate.net

Methyl Group (-CH₃): Alkyl groups are weakly activating and are also ortho, para-directors. They donate electron density through an inductive effect. leah4sci.com

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position. pressbooks.pubmasterorganicchemistry.com

In this compound, the positions on the aromatic ring are numbered as follows: C1 is attached to the methoxymethyl group, C2 to the nitro group, and C3 to the methyl group. The available positions for substitution are C4, C5, and C6.

The directing effects of the three substituents are as follows:

The methoxymethyl group at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions. The C2 position is already substituted.

The methyl group at C3 directs to the C2 (ortho), C4 (ortho), and C6 (para) positions. The C2 position is already substituted.

The nitro group at C2 directs to the C4 (meta) and C6 (meta) positions.

All three groups direct incoming electrophiles to the C4 and C6 positions. The activating methoxymethyl and methyl groups strongly favor substitution at these positions, while the deactivating nitro group also directs to these same positions (as they are meta to it). Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 and C6 positions.

Steric hindrance may play a role in the ratio of the C4 to C6 substituted products. The C6 position is sterically hindered by the adjacent methoxymethyl group, which might favor substitution at the C4 position.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CH₂OCH₃ | 1 | Activating | ortho, para | 4, 6 |

| -CH₃ | 3 | Activating | ortho, para | 4, 6 |

| -NO₂ | 2 | Deactivating | meta | 4, 6 |

An example of a related reaction is the nitration of m-xylene, which gives a mixture of 2-nitro-m-xylene and 4-nitro-m-xylene, with the latter being the major product. google.com This demonstrates the directing influence of two activating methyl groups. In the case of this compound, the combined activating and directing effects of the methoxymethyl and methyl groups, along with the meta-directing effect of the nitro group, would strongly favor substitution at the C4 and C6 positions.

Advanced Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthesis of 1-(Methoxymethyl)-3-methyl-2-nitrobenzene

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution (SEAr) reaction, specifically the nitration of 1-(methoxymethyl)-3-methylbenzene (B6596618). The reaction mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.

The mechanism unfolds in the following steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the linear and highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the 1-(methoxymethyl)-3-methylbenzene ring acts as a nucleophile, attacking the nitronium ion. The existing substituents on the ring—the methoxymethyl group (-CH₂OCH₃) and the methyl group (-CH₃)—are both activating and ortho, para-directing. The methoxymethyl group, due to the oxygen's lone pairs, is a stronger activating group than the methyl group. The electrophilic attack is directed to the positions ortho and para to these groups. Given the substitution pattern, the C2 position is sterically hindered but electronically activated by both groups. The formation of a resonance-stabilized carbocation intermediate, known as the Wheland intermediate or arenium ion, occurs.

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. This step restores the aromaticity of the benzene (B151609) ring, yielding the final product, this compound.

An alternative synthetic route could involve the nucleophilic substitution of a suitable precursor, such as 1-chloro-2-(methoxymethyl)-3-methylbenzene, although this is less common for introducing a nitro group onto an activated ring. A patented method for a related compound involves the nucleophilic displacement of a chlorine atom in 4-nitro-2-methoxymethyl-chlorobenzene by benzylamine, demonstrating the feasibility of nucleophilic substitution on such ring systems under specific conditions. google.com

Gas-Phase Chemistry and Unimolecular Dissociation Pathways of Related Nitrobenzene (B124822) Isomers

The gas-phase chemistry of nitroaromatic compounds is often investigated using tandem mass spectrometry combined with computational methods to understand their stability and fragmentation patterns. researchgate.netacs.org For this compound, the unimolecular dissociation pathways can be inferred from studies on related isomers like o-nitrotoluene. nycu.edu.twacs.org

Upon ionization in the gas phase, the molecule would form a cation-radical whose stability and subsequent fragmentation are dictated by its structure. Key dissociation pathways for related nitroaromatics include:

Nitro-Nitrite Isomerization: A common pathway involves the isomerization of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO), which can then readily cleave to eliminate nitric oxide (NO). acs.org

Simple C-N Bond Cleavage: Direct cleavage of the C-NO₂ bond results in the loss of a nitrogen dioxide radical (•NO₂), a characteristic fragmentation for many nitroaromatic compounds. acs.org

The "Ortho Effect": The presence of substituents at the ortho position significantly influences dissociation. For o-nitrotoluene, an intramolecular hydrogen transfer from the methyl group to the nitro group leads to the elimination of a water molecule (H₂O). nycu.edu.twnih.gov A similar mechanism can be postulated for this compound, where a hydrogen atom could be abstracted from either the methyl or the methoxymethyl group, followed by rearrangement and elimination of water or methanol. The elimination of OH is also a significant product in the dissociation of o-nitrotoluene, attributed to this "ortho effect". nycu.edu.tw

Computational studies on o-nitrotoluene have mapped the potential energy surface for its decomposition, revealing multiple channels. acs.orgnih.gov The branching ratios for these channels are highly dependent on temperature, with dehydration dominating at lower temperatures (<1000 K) and NO₂ elimination becoming the major pathway at higher temperatures (>1100 K). nih.gov

Table 1: Predicted Dissociation Channels for o-Nitrotoluene and Their Energetics

Data adapted from computational studies on o-nitrotoluene. acs.org

Theoretical Calculations on Electronic Structure, Reactivity, and Energetics (e.g., DFT, Ab Initio)

Theoretical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are invaluable for understanding the molecular properties of substituted nitrobenzenes. ijrti.orgglobalresearchonline.net For this compound, these computational approaches can predict its electronic structure, reactivity, and energetics.

Electronic Structure: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can determine the optimized molecular geometry, bond lengths, and bond angles. globalresearchonline.netsemanticscholar.org These calculations reveal the distribution of electron density, which is heavily influenced by the strong electron-withdrawing nitro group and the electron-donating methyl and methoxymethyl groups. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key indicator of chemical reactivity and electronic transitions. globalresearchonline.net For nitrobenzene derivatives, the energy gap is generally smaller than that of benzene, indicating increased reactivity. semanticscholar.org

Reactivity: The molecular electrostatic potential (MESP) surface can be calculated to identify sites susceptible to electrophilic and nucleophilic attack. For nitration reactions, computational models can map the entire reaction pathway, including the structures and energies of reactants, transition states, and intermediates (σ-complexes). researchgate.netresearchgate.net These calculations help rationalize the regioselectivity observed in experiments. For instance, studies on the nitration of nitrobenzene show the meta-directing effect is due to the greater stability of the meta σ-complex compared to the ortho and para intermediates. ijrti.orgresearchgate.net

Energetics: Computational methods provide accurate thermodynamic data, such as enthalpies of formation and reaction energies. nycu.edu.tw For dissociation pathways, calculations can determine the activation barriers for different fragmentation channels, allowing for the prediction of rate constants and branching ratios. nih.gov G2M(RCC, MP2)//B3LYP is a composite method that has been reliably used to predict the potential energy surfaces for the decomposition of nitroaromatic compounds. nycu.edu.twacs.org

Table 2: Representative Calculated Properties for Substituted Nitrobenzenes

Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics

The substituents on the benzene ring profoundly affect the kinetics and thermodynamics of electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org In this compound, the interplay between two activating groups (-CH₃, -CH₂OCH₃) and one deactivating group (-NO₂) governs the molecule's reactivity.

Thermodynamics and Regioselectivity: Substituents also control the position of subsequent substitution (regioselectivity).

Activating Groups (-CH₃, -CH₂OCH₃): These groups are ortho, para-directors. They stabilize the carbocation intermediates formed during attack at the ortho and para positions through resonance (for -CH₂OCH₃) and induction (for both), lowering the activation energy for these pathways.

Deactivating Group (-NO₂): The nitro group is a meta-director. While it deactivates all positions on the ring, it deactivates the ortho and para positions more than the meta position. This is because the resonance structures for ortho and para attack place the positive charge of the Wheland intermediate adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. libretexts.org

In any further electrophilic substitution on this compound, the directing effects of the three groups would compete. The powerful meta-directing influence of the nitro group and the ortho, para-directing influence of the activating groups would lead to a complex product mixture, with the precise outcome depending on the reaction conditions and the nature of the incoming electrophile.

Synthesis and Chemical Diversification of Derivatives of 1 Methoxymethyl 3 Methyl 2 Nitrobenzene

Modification of the Nitro Group for Diverse Functional Group Introduction

The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle that can be transformed into numerous other functionalities. The most common and pivotal transformation is its reduction to a primary amine. This conversion unlocks a vast landscape of subsequent chemical reactions.

The reduction of the nitro group in 1-(methoxymethyl)-3-methyl-2-nitrobenzene to form 2-(methoxymethyl)-6-methylaniline can be achieved using several well-established methods. Catalytic hydrogenation is a highly efficient and clean method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgresearchgate.net Alternative methods involve the use of metals in acidic media, such as iron in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid. wikipedia.orgresearchgate.net For substrates sensitive to acidic conditions, reagents like sodium hydrosulfite can be employed. wikipedia.org

Once formed, the resulting 2-(methoxymethyl)-6-methylaniline is a key intermediate. The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions, allowing for the introduction of halides (Cl, Br, I), cyano (-CN), and fluoro (-F) groups onto the aromatic ring.

Table 1: Representative Transformations of the Nitro Group

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C, Ethanol (B145695) | 2-(Methoxymethyl)-6-methylaniline | Reduction |

| This compound | Fe, CH₃COOH, Heat | 2-(Methoxymethyl)-6-methylaniline | Reduction |

| This compound | SnCl₂, HCl | 2-(Methoxymethyl)-6-methylaniline | Reduction |

Derivatization at the Methyl Group for Extended Molecular Architectures

The methyl group attached to the benzene (B151609) ring is a benzylic position, which can be selectively functionalized through free-radical halogenation. numberanalytics.com This reaction provides a powerful method for introducing a reactive handle that can be used to build more complex molecular structures.

Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV light allows for the selective bromination of the benzylic methyl group to yield 1-(bromomethyl)-2-(methoxymethyl)-3-nitrobenzene. jove.comjove.com This benzylic bromide is an excellent electrophile for Sₙ2 reactions. It can react with a wide range of nucleophiles, such as cyanides, azides, alkoxides, and carbanions (e.g., from malonic esters), to form new carbon-carbon and carbon-heteroatom bonds. This pathway is highly effective for extending the molecular architecture and introducing diverse functional groups.

Table 3: Functionalization of the Benzylic Methyl Group

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | NBS, Benzoyl Peroxide, CCl₄ | 1-(Bromomethyl)-2-(methoxymethyl)-3-nitrobenzene | Radical Bromination |

| 1-(Bromomethyl)-2-(methoxymethyl)-3-nitrobenzene | KCN, Acetone | (2-(Methoxymethyl)-3-nitrophenyl)acetonitrile | Nucleophilic Substitution |

| 1-(Bromomethyl)-2-(methoxymethyl)-3-nitrobenzene | NaN₃, DMF | 1-(Azidomethyl)-2-(methoxymethyl)-3-nitrobenzene | Nucleophilic Substitution |

| 1-(Bromomethyl)-2-(methoxymethyl)-3-nitrobenzene | NaOEt, EtOH | 1-(Ethoxymethyl)-2-(methoxymethyl)-3-nitrobenzene | Nucleophilic Substitution |

Formation of Fused Heterocyclic Systems Utilizing the Substituted Benzene Core

The strategic placement of functional groups on the this compound core enables its use as a precursor for the synthesis of complex, fused heterocyclic systems. By combining the transformations described above, it is possible to construct indole (B1671886), pyrrolidine (B122466), and triazolo-isoquinoline ring systems.

The Leimgruber-Batcho indole synthesis is a highly effective method for constructing an indole ring from an o-nitrotoluene derivative. wikipedia.orgclockss.org This process is directly applicable to this compound. The synthesis begins with the condensation of the starting material with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. researchgate.netresearchgate.netorgsyn.org This reaction forms a highly conjugated enamine intermediate, trans-1-(methoxymethyl)-2-(2-(dimethylamino)vinyl)-3-nitrobenzene.

The second step is a reductive cyclization of the enamine. wikipedia.org This is typically accomplished with reducing agents such as hydrogen gas with a Raney nickel or palladium catalyst, or with chemical reductants like iron in acetic acid. researchgate.netresearchgate.net The reduction of the nitro group to an amine is followed by intramolecular cyclization onto the enamine and subsequent elimination of dimethylamine, yielding the indole ring. This sequence, applied to the starting material, would produce 7-(methoxymethyl)-5-methylindole.

The construction of a pyrrolidine ring fused or attached to the benzene core requires a more tailored, multi-step approach. One of the most powerful methods for synthesizing pyrrolidine rings is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene or alkyne). nih.govtandfonline.com

A plausible synthetic route starting from this compound could involve the following steps. First, the nitro group is reduced to an amine, and the methyl group is converted into a styrenyl moiety (an alkene) via bromination followed by elimination or a Wittig-type reaction on an aldehyde derived from the methyl group. The resulting amino-styrene derivative can then be used in a cycloaddition. Alternatively, the amine can be converted into a precursor for an azomethine ylide, which can then react with an external dipolarophile. Such synthetic strategies allow for the diastereoselective and enantioselective construction of highly substituted pyrrolidine analogues. nih.govresearchgate.net

The synthesis of complex fused systems like triazolo-isoquinolines from the starting benzene derivative is a challenging endeavor that requires a sophisticated, multi-step synthetic sequence. A logical approach would involve the initial construction of an isoquinoline (B145761) ring system, followed by the annulation of the triazole ring.

For instance, the core benzene ring could be elaborated through a series of reactions to form a substituted 2-alkynylbenzaldehyde. This intermediate is a known precursor for isoquinoline-fused 1,2,3-triazoles via condensation and cyclization cascade reactions. researchgate.net Another potential pathway involves converting the starting material into a substituted o-nitroaniline, which can then undergo reactions to build the requisite heterocyclic frameworks. For example, a substituted 3-nitroquinoline (B96883) could be synthesized, which upon reduction of the nitro group to an amine, diazotization, and cyclization, could yield a researchgate.netorgsyn.orgtandfonline.comtriazolo[4,5-c]quinoline system. The synthesis of related researchgate.netnih.govtandfonline.comtriazolo[3,4-a]isoquinoline derivatives has also been reported, often starting from isoquinoline precursors that could potentially be derived from the initial benzene scaffold after significant functional group manipulation. nih.gov

Strategies for Constructing Complex Molecules for Research Applications

The true synthetic utility of this compound is realized when its derivatives are employed as building blocks for larger, more intricate molecules. The functional groups, particularly after initial transformations, provide reactive handles for carbon-carbon and carbon-heteroatom bond formation, which are pivotal in medicinal chemistry, materials science, and agrochemical research.

A plausible synthetic pathway to this compound itself begins with the nitration of m-xylene. This reaction typically yields a mixture of isomers, from which the desired 2-nitro-m-xylene (3-methyl-2-nitrotoluene) can be isolated. Subsequent free-radical halogenation of the 3-methyl group with a reagent like N-bromosuccinimide (NBS) would yield 1-(bromomethyl)-3-methyl-2-nitrobenzene. Finally, nucleophilic substitution of the benzylic bromide with sodium methoxide (B1231860) affords the target compound. This approach is analogous to the documented synthesis of similar methoxymethyl-nitrobenzene derivatives. prepchem.com

Interactive Table: Plausible Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |

| 1 | Electrophilic Nitration | m-Xylene | HNO₃, H₂SO₄ | 3-Methyl-2-nitrotoluene | Introduction of the nitro group |

| 2 | Benzylic Halogenation | 3-Methyl-2-nitrotoluene | N-Bromosuccinimide (NBS), Initiator | 1-(Bromomethyl)-3-methyl-2-nitrobenzene | Functionalization of the methyl group |

| 3 | Nucleophilic Substitution | 1-(Bromomethyl)-3-methyl-2-nitrobenzene | Sodium Methoxide (NaOCH₃), Methanol | This compound | Formation of the methoxymethyl ether |

The chemical diversification of this core structure relies on the selective reactivity of its functional groups.

Diversification via Nitro Group Reduction

The reduction of the nitro group is one of the most powerful strategies. This transformation converts the electron-withdrawing nitro functionality into a versatile amino group, yielding 2-(methoxymethyl)-6-methylaniline. This aniline (B41778) is a critical precursor for a wide array of complex molecules.

Heterocycle Synthesis: The resulting ortho-substituted aniline is primed for cyclization reactions. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives, a core structure in many pharmaceuticals. rjlbpcs.com Reaction with other bifunctional reagents can similarly produce a variety of nitrogen-containing heterocycles.

Amide and Sulfonamide Libraries: The amino group can be readily acylated or sulfonylated to generate libraries of amides and sulfonamides. These functional groups are prevalent in biologically active molecules, allowing for systematic exploration of structure-activity relationships (SAR).

Interactive Table: Reagents for Nitro Group Reduction

| Reagent System | Product | Functional Group Tolerance |

| H₂, Pd/C | Primary Amine | High; may reduce other susceptible groups |

| SnCl₂, HCl | Primary Amine | Good for aromatic systems |

| Fe, NH₄Cl | Primary Amine | Excellent; very chemoselective |

| NaBH₄, NiCl₂ | Primary Amine | Good; can be tuned for selectivity |

| Zn, NH₄Cl | N-Hydroxylamine | Can isolate intermediate oxidation state |

Diversification via Benzylic Functionalization

The benzylic methyl group is another key site for elaboration. Its C-H bonds are weaker than aromatic C-H bonds and can be selectively functionalized.

Oxidation: Controlled oxidation can convert the methyl group into an aldehyde or a carboxylic acid. nih.govwikipedia.org An ortho-nitrobenzaldehyde derivative, for example, is a classic precursor for the synthesis of indoles via the Reissert reaction. The corresponding carboxylic acid can be used in amide coupling reactions to link the scaffold to other molecular fragments.

Further Substitution: As mentioned in the synthesis, halogenation of the methyl group creates a reactive benzyl (B1604629) halide. rjlbpcs.com This electrophilic site can be attacked by a wide range of nucleophiles (e.g., cyanides, azides, thiolates, carbanions), enabling the introduction of diverse side chains and the construction of complex carbon skeletons.

Diversification via Aromatic Ring Modification

Although the parent molecule lacks a suitable leaving group for standard nucleophilic aromatic substitution (SNAr), derivatives can be designed to leverage this powerful reaction.

SNAr Reactions: Introducing a halogen (e.g., chlorine or fluorine) onto the aromatic ring, particularly at a position activated by the nitro group (ortho or para), allows for its displacement by nucleophiles. wikipedia.orglibretexts.orglibretexts.org For example, a derivative such as 1-(methoxymethyl)-3-methyl-2-nitro-4-chlorobenzene could react with amines, alkoxides, or thiolates to introduce new substituents onto the aromatic core. The strong electron-withdrawing nature of the nitro group is essential for stabilizing the negatively charged Meisenheimer complex intermediate, facilitating the reaction. youtube.com

By combining these strategies—nitro group reduction, benzylic functionalization, and aromatic substitution—derivatives of this compound can be systematically elaborated. For instance, the reduction of the nitro group followed by benzylic oxidation would generate an aminobenzoic acid derivative, a bifunctional building block suitable for the synthesis of polymers or complex heterocyclic systems. These multi-step synthetic sequences allow researchers to navigate chemical space and construct novel molecules with tailored properties for various research applications.

Analytical Methodologies for Research on 1 Methoxymethyl 3 Methyl 2 Nitrobenzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 1-(Methoxymethyl)-3-methyl-2-nitrobenzene, offering detailed insights into its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The aromatic protons would appear as a complex multiplet in the downfield region of the spectrum. The methylene (B1212753) protons of the methoxymethyl group (-CH₂O-) and the methyl protons of the ether (-OCH₃) would each present as a singlet. Similarly, the methyl group attached to the benzene (B151609) ring would also produce a singlet. The precise chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. For instance, the ¹H NMR spectrum of a related compound, 1'-(dimethoxymethyl)-4'-nitrobenzene, shows peaks for nitro-substituted benzene protons between 7.64 and 8.21 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides complementary information by showing a signal for each unique carbon atom. This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment. The carbons of the methoxymethyl and methyl groups would resonate in the upfield region, while the aromatic carbons would appear further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H | 7.10 - 7.60 (m) | 124.0 - 150.0 |

| -CH₂-O- | ~4.5 (s) | ~70.0 |

| -O-CH₃ | ~3.3 (s) | ~59.0 |

| Aromatic-CH₃ | ~2.4 (s) | ~18.0 |

(s) = singlet, (m) = multiplet

Mass Spectrometry (MS and Tandem MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision. The molecular formula for this compound is C₉H₁₁NO₃, corresponding to a monoisotopic mass of approximately 181.07 Da. nih.gov

Tandem MS (MS/MS) can be used to gain further structural information through controlled fragmentation of the molecular ion. The fragmentation pattern serves as a molecular fingerprint. Expected fragmentation pathways would likely include the loss of the nitro group (-NO₂), the methoxy (B1213986) group (-OCH₃), or the entire methoxymethyl side chain (-CH₂OCH₃).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups within the molecule. The spectrum of this compound is expected to show strong characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1550 cm⁻¹ (asymmetric stretch) and 1340-1370 cm⁻¹ (symmetric stretch). Other key signals would include C-O-C stretching for the ether linkage around 1100 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H stretching for both aromatic and aliphatic protons. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The presence of the nitroaromatic system constitutes a chromophore that absorbs light in the ultraviolet region. Studies on similar compounds, such as 2-nitrobenzyl methyl ether, show distinct absorption spectra that can be used for identification and quantification. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are vital for separating this compound from reaction mixtures and for evaluating its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like nitroaromatics. epa.gov

GC: In GC, the compound is separated based on its boiling point and affinity for the stationary phase of the column. A non-polar or medium-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically suitable. amazonaws.com An electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of nitro compounds. epa.gov

GC/MS: The combination of GC with a mass spectrometer as the detector provides a powerful tool for both separation and identification. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification of this compound and any impurities present in the sample. amazonaws.comcdc.gov

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC–MS/MS)

Liquid chromatography is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC analysis.

LC: High-performance liquid chromatography (HPLC) is commonly used for the purity assessment of nitroaromatic compounds. A reverse-phase method, employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is often effective for separation. sielc.comsielc.com Detection is typically performed with a UV detector set at a wavelength where the nitroaromatic chromophore has strong absorbance.

LC–MS/MS: Coupling liquid chromatography with tandem mass spectrometry provides exceptional selectivity and sensitivity. This technique is particularly useful for quantifying trace amounts of the compound in complex matrices. The LC system separates the compound from the sample matrix, and the MS/MS detector provides definitive identification and quantification based on specific precursor-to-product ion transitions. For mass spectrometry compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com

Table 2: Summary of Analytical Methodologies

| Technique | Purpose | Typical Conditions/Observations |

|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | Provides a map of the H and C framework; chemical shifts are predictive. |

| MS & MS/MS | Molecular Weight & Formula | Molecular Ion at m/z ~181; fragmentation reveals structural components. |

| IR Spectroscopy | Functional Group ID | Strong NO₂ bands (~1530 & ~1350 cm⁻¹), C-O ether band (~1100 cm⁻¹). |

| UV-Vis | Electronic Transitions | Absorption in the UV range due to the nitroaromatic chromophore. |

| GC/MS | Separation & Purity | Suitable for volatile compounds; MS detector provides positive identification. |

| LC-MS/MS | Separation & Quantification | Reverse-phase (C18 column) with Acetonitrile/Water mobile phase; high sensitivity. |

Advanced Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)

XPS analysis of this compound would be expected to provide distinct signals for its core elements: carbon (C), oxygen (O), and nitrogen (N). The high-resolution spectra of the C 1s, O 1s, and N 1s regions would offer valuable insights into the different chemical environments of these atoms within the molecule.

The C 1s spectrum is anticipated to be complex, with multiple overlapping peaks corresponding to the various carbon atoms in the benzene ring, the methyl group, and the methoxymethyl substituent. Based on data from related compounds like nitrotoluenes, the carbon atoms of the aromatic ring would exhibit binding energies influenced by the electron-withdrawing nitro group and the electron-donating methyl and methoxymethyl groups. researchgate.net The carbon atom in the methoxy part of the methoxymethyl group (-O-CH₃) would likely appear at a different binding energy compared to the benzylic carbon (-CH₂-) and the methyl group carbon (-CH₃), reflecting their distinct chemical environments.

The N 1s spectrum is expected to show a single, well-defined peak at a binding energy characteristic of a nitro group (-NO₂) attached to an aromatic ring. Studies on various nitroaromatic compounds consistently place the N 1s binding energy for the nitro group in the range of 405.0 to 406.0 eV. researchgate.net This high binding energy is a direct consequence of the highly oxidized state of the nitrogen atom in the nitro functionality.

The O 1s spectrum would likely be deconvoluted into two main components. One component, at a higher binding energy, would correspond to the two oxygen atoms of the nitro group. The other component, at a lower binding energy, would be attributed to the ether oxygen of the methoxymethyl group. This distinction arises from the different chemical bonding of the oxygen atoms.

The following interactive data table summarizes the expected binding energy ranges for the different atomic environments in this compound, based on published data for analogous compounds.

| Element | Functional Group | Expected Binding Energy (eV) |

| Carbon (C 1s) | Aromatic C-C/C-H | ~284.5 - 285.5 |

| Aromatic C-N | ~285.5 - 286.5 | |

| Methyl (Ar-CH₃) | ~285.0 - 285.8 | |

| Benzylic (-CH₂-) | ~285.2 - 286.0 | |

| Methoxy (-O-CH₃) | ~286.0 - 287.0 | |

| Nitrogen (N 1s) | Nitro (-NO₂) | ~405.0 - 406.0 |

| Oxygen (O 1s) | Ether (-O-) | ~532.5 - 533.5 |

| Nitro (-NO₂) | ~533.0 - 534.0 |

It is important to note that these are anticipated values and actual experimental data may vary depending on the specific instrumentation and sample conditions. A comprehensive XPS analysis would involve deconvolution of the high-resolution spectra to accurately determine the binding energies and relative atomic percentages of each component, thereby providing a detailed electronic-level characterization of this compound. Further research involving the acquisition and analysis of experimental XPS data for this specific compound is necessary for a definitive characterization.

Research Applications and Broader Scientific Context

Utility as Key Intermediates in Advanced Organic Synthesis

Nitroaromatic compounds are frequently employed as precursors in the synthesis of more complex molecules, primarily through the reduction of the nitro group to an amine. This transformation opens up a vast array of subsequent chemical reactions. For related compounds, such as isomers of methoxy-methyl-nitrobenzene, their utility as intermediates in the synthesis of pharmaceuticals and dyes has been noted. ontosight.ai

For example, a patent for hair coloring products describes the synthesis of 2-methoxymethyl-1,4-benzenediamine, a key dye intermediate. This synthesis starts from 2-chlorobenzylchloride, which undergoes nitration and subsequent reaction with a methoxide (B1231860) source to introduce a methoxymethyl group, ultimately leading to a related nitroaromatic intermediate. google.com This suggests that nitroaromatics containing a methoxymethyl group are of interest in the development of such consumer products. However, no specific synthetic routes starting from 1-(methoxymethyl)-3-methyl-2-nitrobenzene to a targeted advanced molecule are detailed in the reviewed literature.

Role in the Development of Specialty Chemicals and Materials

The development of specialty chemicals and materials often relies on building blocks with specific functional groups that can be polymerized or otherwise modified. While it is conceivable that this compound could serve as such a building block after transformation of its nitro group, there is no direct evidence in the available literature to support this. The general applications of nitrobenzene (B124822) derivatives in the production of azo and sulfur dyes are well-established, but specific examples involving this particular compound are absent.

Contribution to Methodological Advancements in Synthetic Organic Chemistry

New synthetic methodologies are often developed and tested on a range of substrates to demonstrate their applicability. The unique substitution pattern of this compound could potentially make it an interesting substrate for studying reaction mechanisms or developing novel synthetic transformations. However, a review of the available scientific literature did not reveal any studies where this compound was used to advance synthetic organic chemistry methods.

Q & A

Q. What are the key synthetic routes for preparing 1-(methoxymethyl)-3-methyl-2-nitrobenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nitroaromatic substitution or Williamson ether synthesis. For example, methoxymethyl groups can be introduced through nucleophilic substitution using methoxymethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical to avoid side reactions like over-nitration or hydrolysis of the methoxymethyl group. Literature reports yields of ~70–80% under anhydrous conditions .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Key signals include a singlet for the methoxymethyl group (δ ~3.3–3.5 ppm, OCH₂O) and aromatic protons split by substituents (e.g., δ ~7.0–8.0 ppm for nitro-adjacent protons). Methyl groups on the benzene ring appear as singlets at δ ~2.3–2.5 ppm .

- ¹³C NMR : The nitro group deshields adjacent carbons (δ ~145–150 ppm), while the methoxymethyl carbon appears at δ ~70–75 ppm .

- IR : Strong absorbance at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms the nitro group.

Q. What are the solubility and stability properties of this compound under standard lab conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the nitro and methoxymethyl groups. Stability tests indicate decomposition above 150°C or under prolonged UV exposure. Storage in amber vials at 4°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl and nitro groups influence electrophilic substitution reactions?

The nitro group is a strong meta-directing deactivator, while the methoxymethyl group acts as an ortho/para-directing activator. Computational studies (e.g., DFT) predict competing regioselectivity in reactions like halogenation or sulfonation. Experimental validation shows predominant substitution at the para position to the nitro group due to its stronger electronic influence, confirmed by HPLC-MS analysis of reaction mixtures .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during functionalization)?

Discrepancies often arise from trace moisture or residual acids in solvents. For example, hydrolysis of the methoxymethyl group to formaldehyde under acidic conditions can lead to formylated byproducts. Mitigation includes rigorous solvent drying (molecular sieves) and real-time monitoring via TLC or in situ IR. Cross-referencing with analogous compounds (e.g., 1-chloro-2-methyl-3-nitrobenzene) provides mechanistic insights .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

Molecular docking (e.g., AutoDock Vina) and QSAR studies can predict interactions with biological targets (e.g., enzymes) or optoelectronic properties. For instance, substituting the methyl group with electron-withdrawing groups (e.g., -CF₃) increases electrophilicity, which is validated by cyclic voltammetry .

Q. What challenges arise in chromatographic purification of this compound, and how are they addressed?

Co-elution of structurally similar byproducts (e.g., regioisomers) is common. Use of orthogonal methods—silica gel chromatography (hexane/EtOAc gradient) followed by preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid)—improves resolution. MS-guided fractionation ensures purity >95% .

Data Contradiction Analysis

Q. Why do literature reports vary in the observed melting points and spectroscopic data for this compound?

Variations arise from differences in sample purity (e.g., residual solvents), polymorphic forms, or instrumentation calibration. For example, melting points range from 182–184°C in highly pure samples to lower values (~170°C) in partially degraded batches. Standardized protocols (e.g., USP guidelines) for crystallization and drying are critical for reproducibility .

Q. How can conflicting reactivity trends in nitroaromatic derivatives be reconciled?

Meta-analysis of kinetic data (e.g., Hammett plots) reveals that steric hindrance from the methoxymethyl group can override electronic effects in certain solvents. For instance, in DMSO, the bulky methoxymethyl group slows nucleophilic attack at the nitro-adjacent position despite its electron-withdrawing nature, confirmed by stopped-flow UV-Vis kinetics .

Methodological Recommendations

Q. What protocols ensure accurate quantification of nitro group reduction products?

Use controlled-potential electrolysis or catalytic hydrogenation (Pd/C, H₂) with in situ monitoring via GC-MS or NMR. Calibration with standards (e.g., 3-methyl-2-nitroaniline) accounts for side reactions. Post-reduction workup with chelating agents (e.g., EDTA) prevents metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.